[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
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Description
[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C22H13Cl3N2O2 and its molecular weight is 443.71. The purity is usually 95%.
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Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols (CPs) have been recognized for their environmental persistence and potential as precursors to more harmful compounds, such as dioxins, in processes like Municipal Solid Waste Incineration (MSWI). Studies have detailed the pathways through which CPs contribute to the formation of dioxins and how their presence in the environment is a concern due to their toxicity and bioaccumulative nature. This understanding is crucial for developing strategies to mitigate the environmental impact of chlorinated organic compounds, including those similar in structure to the compound (Peng et al., 2016).
Synthesis and Applications in Heterocycles
The chemistry of pyrazolines, a core structure in the target compound, has been explored for the synthesis of various heterocyclic compounds. Pyrazoline derivatives have shown significant agrochemical and pharmaceutical activities, indicating the utility of such structures in developing new therapeutic agents and other functional materials. This versatility highlights the potential applications of complex chlorophenyl pyrazolines in synthesizing biologically active compounds (Gomaa & Ali, 2020).
Organochlorine Compounds and Aquatic Environment
The environmental and toxicological profiles of organochlorine compounds, including chlorophenols and their derivatives, have been extensively reviewed. These compounds exhibit moderate to high toxicity to aquatic life and humans, underscoring the importance of understanding their behavior in the environment. The research emphasizes the need for effective management and treatment strategies to reduce their presence in natural waters and minimize their ecological and health risks (Krijgsheld & Gen, 1986).
Inhibitory Effects on Cytochrome P450 Enzymes
The interaction of chlorinated compounds with cytochrome P450 enzymes, which play a crucial role in drug metabolism, has been the subject of research. Understanding these interactions is essential for predicting drug-drug interactions and for the development of safer pharmaceuticals. This area of study may offer insights into the biological activities and metabolic pathways affected by compounds structurally related to the target compound (Khojasteh et al., 2011).
Properties
IUPAC Name |
[3-[2-chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O2/c23-15-3-1-14(2-4-15)22(28)27-12-11-21(26-27)19-10-9-18(13-20(19)25)29-17-7-5-16(24)6-8-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKGTNPFHOENGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.